An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-3-nitropyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-3-nitropyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of 4-Methoxy-3-nitropyridine. It aims to provide not just data, but also field-proven insights into its handling and utility as a critical synthetic intermediate.
Executive Overview: A Versatile Heterocyclic Building Block
4-Methoxy-3-nitropyridine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine core, imparts a unique reactivity profile that is highly valuable for constructing more complex molecular architectures.
The nomenclature occasionally includes "hydrate," however, the compound is most commonly supplied and handled as an anhydrous solid. The extensive body of technical data available pertains to this anhydrous form. This guide will focus on the well-documented properties of the anhydrous material (CAS No: 31872-62-5), while advising standard precautions for handling hygroscopic materials.
Physicochemical & Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in any synthetic workflow. Understanding these properties ensures proper handling, storage, and reaction design.
Structural and Chemical Identity
-
IUPAC Name: 4-methoxy-3-nitropyridine[3]
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Synonyms: 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether[3][4]
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CAS Number: 31872-62-5
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Molecular Formula: C₆H₆N₂O₃
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Molecular Weight: 154.12 g/mol
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SMILES: COC1=C(C=NC=C1)[O-][3]
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InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N[3]
Tabulated Physical Properties
A summary of the key physical data is presented below for quick reference. These values are critical for experimental planning, from solvent selection to purification method development.
| Property | Value | Source(s) |
| Appearance | Light orange to yellow to green powder or crystal | |
| Melting Point | 72-78 °C | [5] |
| Boiling Point | 127 °C at 1 mmHg (1 Torr) | [1][6] |
| Density | ~1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 120.7 ± 21.8 °C | [1] |
| Refractive Index | ~1.547 | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][7] |
Analytical Characterization & Spectroscopic Profile
Robust analytical characterization is essential for confirming the identity and purity of starting materials. The unique electronic arrangement of 4-Methoxy-3-nitropyridine gives rise to a distinct spectroscopic fingerprint.
Spectroscopic Data
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¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra are consistent with the substituted pyridine structure. The influence of the electron-withdrawing nitro group and the electron-donating methoxy group creates predictable chemical shifts for the aromatic protons and carbons.[3][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, C-O stretching of the methoxy ether, and various C=C and C=N stretching vibrations of the pyridine ring.[3]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or other ionization techniques will show a prominent molecular ion peak (m/z) corresponding to the molecular weight of 154.12.[3]
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of 4-Methoxy-3-nitropyridine. The causality behind this choice is its wide applicability and sensitivity for aromatic, moderately polar compounds.
Objective: To determine the purity of a sample by separating it from potential impurities.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile/Water
-
4-Methoxy-3-nitropyridine sample
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of the diluent to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
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Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 10% B and equilibrate
-
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Self-Validation: The system suitability is confirmed by ensuring consistent retention times and peak shapes across replicate injections. The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Synthesis and Reaction Workflows
4-Methoxy-3-nitropyridine is not a naturally occurring compound; it is produced synthetically. The most common route involves the nitration of a 4-methoxypyridine precursor.[6]
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established literature procedures and provides a reliable method for synthesis.[6] The choice of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic nitration.
Objective: To synthesize 4-Methoxy-3-nitropyridine via electrophilic nitration of 4-methoxypyridine.
Materials:
-
4-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice, Solid Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask cooled in an ice bath, slowly add 4-methoxypyridine dropwise to concentrated sulfuric acid with stirring.
-
Nitration: To this solution, add fuming nitric acid. Heat the mixture to 70 °C and maintain for approximately 2.5 days.[6]
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This step is highly exothermic and must be done with caution.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding solid potassium carbonate until the pH is alkaline. Transfer the mixture to a separatory funnel and partition between water and ethyl acetate.[6]
-
Workup: Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.[6]
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product, typically as a yellow powder.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Key stages in the synthesis of 4-Methoxy-3-nitropyridine.
Chemical Reactivity and Synthetic Utility
The utility of 4-Methoxy-3-nitropyridine stems from the reactivity of its functional groups, which can be selectively transformed to build molecular complexity.
Key Reaction Pathways
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (4-methoxy-3-aminopyridine). This transformation is fundamental, as the resulting amino group is a versatile handle for forming amides, sulfonamides, or participating in cross-coupling reactions. Common reducing agents include H₂/Pd-C, SnCl₂, or sodium dithionite. This amine is a critical precursor for many biologically active molecules.
-
Nucleophilic Aromatic Substitution (SₙAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group activates the pyridine ring for SₙAr reactions. Under certain conditions, the methoxy group can be displaced by strong nucleophiles. More commonly, related chloro- or bromo-nitropyridines are used for SₙAr, highlighting a common synthetic strategy where the methoxy analog is a useful comparator or precursor.[9]
Role as a Synthetic Intermediate
The following diagram illustrates how 4-Methoxy-3-nitropyridine serves as a central hub for generating other key intermediates.
Caption: Primary reaction pathways for 4-Methoxy-3-nitropyridine.
Applications in Research and Drug Development
Pyridine and its derivatives are cornerstone structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[10] Nitropyridines, in particular, are precursors to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11][12]
-
Pharmaceutical Intermediates: 4-Methoxy-3-nitropyridine is classified as a bulk drug intermediate.[1] Its primary role is as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine is often a key step in the synthesis of more complex heterocyclic systems used in drug candidates.
-
Scaffold for Bioactive Molecules: Research into related nitropyridine structures has shown potent antimicrobial and anticancer activities.[11] The nitro group itself can be crucial for biological activity or can be used as a handle to introduce other functionalities. This makes 4-Methoxy-3-nitropyridine a valuable scaffold for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.[11][13]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine core is vital in modern agrochemicals. This intermediate can be used to develop novel pesticides and herbicides.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4-Methoxy-3-nitropyridine is classified as hazardous, and all handling should be performed by trained personnel in a controlled environment.
GHS Hazard Classification
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Signal Word: Danger [1]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][14] Avoid breathing dust.[14]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][14] Keep away from heat, sparks, and open flames.[14][15]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[14][16]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][14]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[1] The material is incompatible with strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
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UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]
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PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
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Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7864. Retrieved from [Link]
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Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. Retrieved from [Link]
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Pniewska, B., et al. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 47(5), 311-315. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2023). ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. Rasayan J. Chem., 16(4). Retrieved from [Link]
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Puzhistky, M., et al. (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 22, 4052-4056. Retrieved from [Link]
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Sroka, W., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(22), 4983. Retrieved from [Link]
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